Technical Guide: Mechanism of Action for YAP-TEAD Inhibitor 1 (Peptide 17)
Technical Guide: Mechanism of Action for YAP-TEAD Inhibitor 1 (Peptide 17)
Executive Summary
YAP-TEAD Inhibitor 1 , commonly referred to in literature as Peptide 17 , is a rationally designed, cyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and the Transcriptional Enhancer Factor TEAD.
Unlike broad-spectrum small molecules (e.g., Verteporfin), Peptide 17 is a high-affinity, competitive antagonist (
This guide details the structural pharmacology of Peptide 17, its binding kinetics, and validated protocols for its assessment in drug discovery workflows.
Structural Mechanism of Action
The Target: YAP-TEAD Interface 3
The interaction between YAP and TEAD is extensive, burying approximately 3,500 Ų of surface area distributed across three distinct interfaces.
-
Interface 1: An antiparallel
-sheet interaction. -
Interface 2: An
-helix interaction (LxxLF motif). -
Interface 3 (The
-loop): The most critical determinant for high-affinity binding.[1] Residues 86–100 of human YAP form a twisted coil that inserts deep into a hydrophobic pocket on TEAD.[2][3]
Structural Engineering of Peptide 17
Peptide 17 is not a simple fragment of YAP; it is a hyper-optimized analogue of the YAP(84–100) sequence. Its high potency stems from three specific chemical modifications designed by Zhang et al. (2014) :
-
Conformational Constraint (Cyclization):
-
Native YAP: The
-loop is stabilized by a cation- interaction between Arg87 and Phe96 . -
Peptide 17 Modification: This weak non-covalent interaction is replaced by a covalent disulfide bridge (Cys-Cys). This locks the peptide into the bioactive
-conformation, significantly reducing the entropic penalty of binding.
-
-
Hydrophobic Optimization (The "Warhead"):
-
Native YAP:Met86 fits into a hydrophobic sub-pocket on TEAD.[1]
-
Peptide 17 Modification: Met86 is substituted with 3-chlorophenylalanine (Phe(3-Cl)) .[3] The chlorine atom fills the hydrophobic cavity more completely than the native methionine sulfur, creating a "lock-and-key" fit that boosts potency by over 10-fold.
-
-
Stability Enhancements:
-
Leu91 is replaced by Norleucine (Nle) to prevent oxidation while maintaining hydrophobicity.
-
Asp94 is mutated to Alanine (D94A) , a change identified via alanine scanning to improve interface compatibility.[3]
-
Binding Kinetics Data
The following table summarizes the quantitative advantage of Peptide 17 over native YAP fragments.
| Compound | Sequence Origin | Modification | ||
| YAP(50–171) | Native (Long) | None | 40 nM | ~50 nM |
| YAP(84–100) | Native (Short) | None | > 10 | 37 |
| Peptide 17 | Engineered | Cyclic, Phe(3-Cl), Nle | 15 nM | 25 nM |
Key Insight: Peptide 17 achieves higher affinity (15 nM) than the much longer native YAP protein fragment (40 nM), proving that the optimized
-loop is the thermodynamic driver of the interaction.
Pathway Visualization
The following diagram illustrates the Hippo signaling cascade and the precise intervention point of Peptide 17.
Figure 1: Mechanism of Action. Peptide 17 enters the nucleus and competitively binds TEAD at Interface 3, preventing the formation of the active YAP-TEAD transcriptional complex.
Experimental Protocols for Validation
To validate the activity of Peptide 17 in your specific model system, use the following self-validating protocols.
Protocol A: Fluorescence Polarization (FP) Binding Assay
Purpose: To quantitatively determine the
Reagents:
-
Tracer: FAM-labeled YAP(84–100) peptide (Sequence: FAM-Ac-VPMR...). Concentration: 10 nM.
-
Protein: Recombinant Human TEAD1 (YBD domain). Concentration:
of tracer (approx. 50–100 nM). -
Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Workflow:
-
Master Mix Prep: Prepare a solution containing TEAD1 protein and FAM-Tracer in the assay buffer.
-
Validation Check: Ensure the protein concentration is sufficient to bind ~50–80% of the tracer in the absence of inhibitor (check via a pre-run titration).
-
-
Inhibitor Titration: Prepare a serial dilution of Peptide 17 (e.g., from 10
M down to 0.1 nM) in DMSO. -
Incubation: Add 1
L of Peptide 17 dilution to 49 L of Master Mix in a black 384-well plate. -
Equilibration: Incubate for 30–60 minutes at room temperature in the dark.
-
Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Plot mP (milli-polarization) vs. log[Peptide 17]. Fit to a sigmoidal dose-response curve to calculate
.
Protocol B: Luciferase Reporter Assay (Cellular Activity)
Purpose: To verify functional inhibition of YAP-dependent transcription in live cells.
Reagents:
-
Cells: HEK293T or MDA-MB-231 (High YAP activity).
-
Plasmids:
-
Reporter: 8xGTIIC-Luciferase (contains 8 TEAD binding sites).
-
Control: Renilla Luciferase (constitutive, for normalization).
-
Optional: YAP-S127A vector (constitutively active YAP) to drive high signal.
-
Workflow:
-
Transfection (Day 1): Co-transfect cells with 8xGTIIC-Luc and Renilla plasmids using Lipofectamine.
-
Treatment (Day 2): 24 hours post-transfection, treat cells with Peptide 17.
-
Dose Range: 0.1
M, 1 M, 5 M, 10 M. -
Note: Peptide 17 has moderate cell permeability due to cyclization, but high concentrations or electroporation may be required for robust effects compared to small molecules.
-
-
Lysis & Detection (Day 3): 24 hours post-treatment, lyse cells using Passive Lysis Buffer.
-
Measurement: Use a Dual-Luciferase assay kit. Measure Firefly (GTIIC) and Renilla signals.
-
Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to DMSO control.
-
Success Criterion: A dose-dependent decrease in RLU indicates successful disruption of the YAP-TEAD complex.
-
Challenges and Considerations
While Peptide 17 is a potent chemical probe, researchers must be aware of specific limitations:
-
Cell Permeability: Although cyclization improves stability and permeability compared to linear peptides, Peptide 17 is still a large molecule (~2 kDa). For in vivo or cellular assays, high concentrations (micromolar range) are often necessary to achieve intracellular saturation.
-
Selectivity: Peptide 17 targets the conserved hydrophobic pocket of TEADs. It is generally pan-TEAD active (TEAD1–4) due to the high sequence homology of the YBD across the family.
-
Stability: The disulfide bond is susceptible to reduction in the highly reducing intracellular environment (high glutathione), potentially opening the ring and reducing affinity over time.
References
-
Zhang, Z., et al. (2014). "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–TEAD Protein–Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993–998.
- Significance: The primary source defining Peptide 17, its sequence modifications (Phe(3-Cl), Nle, Cys-bridge), and binding affinity ( = 15 nM).
- Zhou, Z., et al. (2015). "The YAP–TEAD interaction is a validated therapeutic target for lung cancer." ACS Medicinal Chemistry Letters. (Note: Often cited alongside Zhang for "Super-TDU", distinct from Peptide 17).
-
Pobbati, A. V., & Hong, W. (2020). "Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex." Molecules, 25(24), 6001.
- Significance: A comprehensive review comparing Peptide 17 with other inhibitors like Verteporfin and VGLL4 mimetics.
- Hau, J. C., et al. (2018). "Structure-based design of potent linear peptide inhibitors of the YAP-TEAD protein-protein interaction." Protein Engineering, Design and Selection. Significance: Discusses the structural thermodynamics of the -loop which Peptide 17 mimics.
